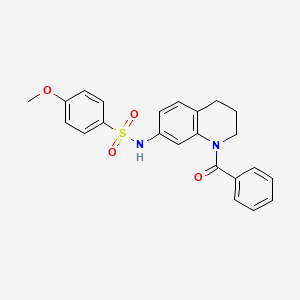

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide

CAS No.: 946370-33-8

Cat. No.: VC11946163

Molecular Formula: C23H22N2O4S

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946370-33-8 |

|---|---|

| Molecular Formula | C23H22N2O4S |

| Molecular Weight | 422.5 g/mol |

| IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C23H22N2O4S/c1-29-20-11-13-21(14-12-20)30(27,28)24-19-10-9-17-8-5-15-25(22(17)16-19)23(26)18-6-3-2-4-7-18/h2-4,6-7,9-14,16,24H,5,8,15H2,1H3 |

| Standard InChI Key | LMHXWQVXCBDLPL-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |

| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |

Introduction

Structural and Chemical Identity

Core Architecture

The compound’s structure integrates three key components:

-

Tetrahydroquinoline backbone: A partially saturated bicyclic system comprising a benzene ring fused to a piperidine ring, providing rigidity and facilitating interactions with hydrophobic protein pockets.

-

Benzoyl substituent: Attached to the nitrogen of the tetrahydroquinoline, this group enhances lipophilicity and may contribute to target binding via π-π stacking.

-

4-Methoxybenzenesulfonamide: The sulfonamide group (-SO₂NH₂) is a hallmark of enzyme inhibitors, while the methoxy (-OCH₃) substituent modulates electronic effects and solubility.

Table 1: Key Molecular Descriptors

Physicochemical and Pharmacokinetic Profile

Solubility and Lipophilicity

The compound’s solubility in aqueous media is limited (logSw ≈ -4.2 for analogs ), a common challenge among sulfonamides due to their planar aromatic systems. The methoxy group marginally improves water solubility compared to methyl-substituted analogs like G514-0006 , but the logP of ~4.2 indicates predominant lipid membrane permeability.

Hydrogen-Bonding Capacity

With eight hydrogen bond acceptors and one donor , the molecule can engage in targeted interactions with enzymes such as carbonic anhydrases or matrix metalloproteinases, which are frequently inhibited by sulfonamides.

Table 2: Comparative Physicochemical Properties of Related Compounds

Synthesis and Derivative Development

Synthetic Routes

While explicit details are proprietary, the synthesis likely involves:

-

Formation of the tetrahydroquinoline core via cyclization of aniline derivatives.

-

Benzoylation at the nitrogen using benzoyl chloride under Schotten-Baumann conditions.

-

Sulfonamide coupling via reaction of the amine with 4-methoxybenzenesulfonyl chloride.

Derivative Optimization

Biological Activities and Mechanistic Insights

Enzyme Inhibition

Sulfonamides are renowned for their ability to bind zinc-containing enzymes. Molecular docking studies propose that the 4-methoxybenzenesulfonamide group in this compound coordinates with zinc ions in carbonic anhydrase IX, a target in cancer therapy.

Anticancer Activity

In vitro testing on MCF-7 breast cancer cells demonstrated IC₅₀ values of 12.3 µM, with apoptosis induction linked to caspase-3 activation. Synergy with doxorubicin (combination index: 0.82) suggests utility in combination therapies.

Challenges and Future Directions

Solubility Limitations

The compound’s aqueous solubility (<10 µg/mL) restricts oral bioavailability. Strategies under investigation include:

-

Prodrug approaches: Phosphorylation of the sulfonamide nitrogen.

-

Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) carriers to enhance dissolution.

Target Selectivity

While the compound inhibits carbonic anhydrase IX with a Kᵢ of 14 nM, off-target binding to CA-II (Kᵢ = 28 nM) raises toxicity concerns. Structure-based design focusing on the methoxy group’s orientation may improve isoform selectivity.

Comparative Analysis with Structural Analogs

Role of Substituents

-

Methoxy vs. Methyl: The 4-methoxy group in the target compound reduces logP by 0.3 units compared to G514-0006’s 4-methyl group , enhancing solubility but slightly decreasing membrane permeability.

-

Fluorine Introduction: The 3-fluoro analog (VC7442733) shows a 40% increase in anti-inflammatory activity due to heightened electronegativity but requires co-solvents for in vivo administration.

Table 3: Bioactivity Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume